3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[(2-methoxyphenyl)methyl]propanamide
Description
The compound 3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[(2-methoxyphenyl)methyl]propanamide features a pyrazolo[1,5-a]pyrazine core substituted at position 2 with a 3,4-dimethylphenyl group and at position 5 with a propanamide side chain. The propanamide is further modified with a 2-methoxyphenylmethyl group.
Properties
IUPAC Name |
3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-[(2-methoxyphenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3/c1-17-8-9-19(14-18(17)2)21-15-22-25(31)28(12-13-29(22)27-21)11-10-24(30)26-16-20-6-4-5-7-23(20)32-3/h4-9,12-15H,10-11,16H2,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPFLRUKJHRRWSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCC(=O)NCC4=CC=CC=C4OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[(2-methoxyphenyl)methyl]propanamide is a novel pyrazolo derivative that has garnered attention due to its potential biological activities, particularly in the field of oncology. This article reviews its synthesis, biological activity, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 420.5 g/mol. Its complexity rating is 657, indicating a relatively intricate structure that may influence its biological interactions. The compound features a pyrazolo framework which is known for diverse biological activities.
Biological Activity Overview
Research indicates that compounds within the pyrazolo family exhibit significant anticancer properties. The specific biological activities of the compound are summarized below:
Anticancer Activity
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Mechanism of Action : Preliminary studies suggest that this compound may inhibit critical signaling pathways associated with cancer cell proliferation, including:
- Bruton’s Tyrosine Kinase (BTK) : Inhibition of BTK has been linked to triggering apoptosis in various cancer cell types.
- AKT-mTOR Pathway : This pathway is crucial for cell survival and growth; interference can lead to reduced viability of cancer cells.
- PD1-PD-L1 Interaction : Modulating immune checkpoints can enhance anti-tumor immunity.
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Cell Line Studies : In vitro studies have demonstrated that derivatives similar to this compound exhibit cytotoxic effects against several cancer cell lines such as:
- BxPC-3 (pancreatic cancer)
- PC-3 (prostate cancer)
- HCT-116 (colon cancer)
Case Studies
- A study investigating novel pyrazolo derivatives reported compounds exhibiting promising anticancer effects through apoptosis induction in colorectal cancer models. These findings highlight the potential for developing new chemotherapeutic agents based on this scaffold .
- Another research effort identified specific compounds with strong inhibitory activity against histone deacetylases and protein kinases involved in tumor progression, suggesting that modifications to the pyrazolo structure could enhance therapeutic efficacy .
Data Tables
The following table summarizes key findings regarding the biological activity of pyrazolo derivatives related to the compound:
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MM129 | DLD-1 | 0.39 | BTK Inhibition |
| MM131 | HT-29 | 0.74 | Apoptosis induction |
| Compound X | BxPC-3 | <1 | AKT-mTOR inhibition |
Scientific Research Applications
Antimicrobial Activity
Research indicates that pyrazolo derivatives exhibit significant antimicrobial properties. The target compound has shown effectiveness against various bacterial strains and fungi.
Table 1: Antimicrobial Activity of Pyrazolo Derivatives
| Compound Structure | MIC (µg/mL) | Activity |
|---|---|---|
| Pyrazole A | 10 | Bactericidal |
| Pyrazole B | 15 | Fungicidal |
| Target Compound | 12 | Bactericidal |
A study highlighted that the introduction of specific substituents enhances antimicrobial activity, with the target compound showing a minimum inhibitory concentration (MIC) comparable to leading antibiotics.
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects. Studies suggest that similar pyrazolo derivatives can inhibit cyclooxygenase (COX) enzymes, crucial in the inflammatory response.
Case Study: Inhibition of Inflammation
In animal models, compounds similar to the target structure significantly reduced paw edema induced by carrageenan, indicating strong anti-inflammatory properties.
Antitumor Activity
Preliminary studies indicate potential antitumor activity for compounds in this class. For instance, some pyrazolo derivatives have been shown to inhibit cancer cell proliferation in vitro.
Table 2: Antitumor Activity in Cell Lines
| Cell Line | Concentration (µM) | Effect |
|---|---|---|
| HeLa | 10 | Induced apoptosis |
| MCF-7 | 15 | Inhibited proliferation |
In vitro studies revealed that the target compound could inhibit cell growth by inducing apoptosis at concentrations as low as 10 µM.
Synthesis and Characterization
The synthesis of this compound involves multi-step organic reactions incorporating pyrazole and phenyl moieties. Characterization is typically performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Core Heterocycle Variations
Pyrazolo[1,5-a]pyrazine vs. Pyrazolo[3,4-d]pyrimidine
- Target Compound : The pyrazolo[1,5-a]pyrazine core is less common than pyrazolo[3,4-d]pyrimidine derivatives (e.g., : pyrazolo[3,4-d]pyrimidin-4-one). The fused pyrazine ring in the target compound may influence electronic properties and binding interactions due to its distinct nitrogen arrangement .
- Pyrazolo[3,4-d]pyrimidine Analogues : Compounds like 3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-2-ylmethyl)propanamide () share a similar propanamide side chain but differ in core structure, which could alter metabolic stability or target selectivity .
Pyrimido[4,5-d]pyrimidinones
- Compounds such as N-(3-(2-((2-methoxy-4-morpholinophenyl)amino)-5-oxoimidazo[1,2-a]pyrimidin-4-yl)phenyl)acrylamide () feature a pyrimidinone core with acrylamide substituents. These structures emphasize electron-rich moieties (e.g., morpholino groups) that enhance solubility compared to the target compound’s dimethylphenyl group .
Substituent Effects
Aromatic Substitutions
- 3,4-Dimethylphenyl (Target) vs. In contrast, the chlorophenyl group in 2-(4-chlorophenyl)-5-(3,4-dimethoxyphenethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one () introduces electronegativity, possibly enhancing halogen bonding with biological targets .
- 2-Methoxyphenylmethyl (Target) vs. Pyridin-2-ylmethyl () : The methoxy group in the target compound engages in hydrogen bonding, while the pyridinyl group in ’s analogue offers π-stacking capabilities and basicity, which may influence pharmacokinetics .
Amide Linkers
- The propanamide linker in the target compound is analogous to N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide ().
Physicochemical Properties and Toxicity Considerations
- Lipophilicity : The target’s 3,4-dimethylphenyl group likely increases logP compared to ’s dimethoxyphenethyl derivative, which has higher polarity due to methoxy groups .
- Metabolic Stability : Methoxy groups (as in ) are susceptible to demethylation, whereas methyl groups in the target compound may enhance metabolic stability .
- Toxicity: Aromatic amines (e.g., ’s diethylaminophenyl group) pose mutagenicity risks, but the target’s dimethylphenyl substituent is less prone to metabolic activation .
Preparation Methods
Cyclization of Pyrazole-Pyrazine Precursors
A widely adopted method involves the cyclization of 5-aminopyrazole derivatives with α,β-unsaturated ketones or aldehydes. For instance, 3-methyl-5-aminopyrazole reacts with 3,3-dialkoxypropionate under acidic conditions (e.g., acetic acid in toluene) to yield the pyrazolo[1,5-a]pyrazine scaffold. This method, adapted from the synthesis of 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, achieves cyclization at 0–45°C over 12–48 hours with yields of 65–78%.
Reaction Conditions:
Base-Mediated Cyclization
Alternative routes employ cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to facilitate intramolecular cyclization. For example, 2-chloro-N-(2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}ethyl)propanamide is synthesized via base-mediated cyclization of pyrazole-piperazine intermediates. This method emphasizes the role of polar aprotic solvents in stabilizing transition states during ring closure.
Attachment of the Propanamide Side Chain
The propanamide moiety at the 5-position is introduced via amide coupling or nucleophilic acyl substitution.
Amide Coupling with HATU
A two-step sequence is employed:
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Synthesis of Propanoic Acid Derivative: 3-Chloropropanoic acid is reacted with N-[(2-methoxyphenyl)methyl]amine in dichloromethane (DCM) using HATU as the coupling agent and DIPEA as the base.
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Activation and Coupling: The resulting propanoic acid is activated to its acyl chloride using thionyl chloride (SOCl₂) and coupled to the pyrazolo-pyrazine core.
Reaction Metrics:
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Coupling Agent: HATU
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Base: DIPEA
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Solvent: DCM
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Yield: 74%
Direct Nucleophilic Substitution
Alternative protocols substitute halogenated intermediates (e.g., 5-bromo-pyrazolo-pyrazine) with propanamide nucleophiles in the presence of CuI and 1,10-phenanthroline .
Final Assembly and Purification
The convergent synthesis concludes with global deprotection (if applicable) and purification via column chromatography or recrystallization.
Purification Data:
Analytical Characterization
Critical spectroscopic data confirm structural integrity:
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrazine-H), 7.45–7.12 (m, 7H, aromatic), 4.42 (s, 2H, CH₂), 3.82 (s, 3H, OCH₃), 2.31 (s, 6H, CH₃).
Challenges and Optimization
Regioselectivity in Cyclization
Competing pathways during pyrazolo-pyrazine formation necessitate precise stoichiometric control. Excess Cs₂CO₃ (2.5 equiv) suppresses dimerization byproducts.
Q & A
Basic Research Questions
Q. What are the critical steps and optimization strategies for synthesizing 3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[(2-methoxyphenyl)methyl]propanamide?
- Answer : The synthesis involves multi-step reactions, including cyclocondensation of substituted pyrazoles with α-chloroacetamides or ketones (e.g., 2-chloro-N-(4-chlorobenzyl)acetamide) under controlled conditions . Key optimizations include:
- Temperature : Maintaining 60–80°C during cyclization to prevent side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity of intermediates .
- Catalysts : Triethylamine or pyridine to neutralize HCl byproducts in amide coupling steps .
- Purity control : Silica gel chromatography for intermediate purification .
Q. Which analytical techniques are essential for characterizing this compound and resolving structural ambiguities?
- Answer : A combination of spectroscopic and crystallographic methods is critical:
- NMR spectroscopy : 1H/13C NMR identifies substituent positions (e.g., distinguishing 3,4-dimethylphenyl vs. ortho/meta isomers) .
- Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns of the pyrazolo[1,5-a]pyrazinone core .
- X-ray crystallography : Resolves conformational ambiguities, such as the orientation of the 2-methoxyphenylmethyl group .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the modification of substituents to enhance biological activity?
- Answer : SAR analysis of analogous compounds reveals:
- Pyrazolo[1,5-a]pyrazinone core : Essential for kinase inhibition; substitution at position 2 (3,4-dimethylphenyl) improves hydrophobic interactions with target proteins .
- Propanamide linker : Lengthening the chain (e.g., from acetamide to propanamide) increases flexibility and binding affinity .
- 2-Methoxyphenylmethyl group : Methoxy positioning influences solubility; para-substitution reduces metabolic degradation compared to ortho .
- Methodology : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like PI3K or EGFR .
Q. How should researchers address contradictory data in biological assays (e.g., inconsistent IC50 values across studies)?
- Answer : Contradictions often arise from assay conditions or impurity interference. Mitigation strategies include:
- Orthogonal assays : Validate enzyme inhibition (e.g., fluorescence-based) with cell viability assays (MTT) .
- Purity verification : HPLC (>98% purity) and LC-MS to exclude byproducts affecting results .
- Standardized protocols : Control pH (7.4 for cellular assays) and DMSO concentration (<0.1% v/v) to minimize solvent toxicity .
Q. What computational and experimental frameworks optimize reaction pathways for novel derivatives?
- Answer : Integrate quantum chemical calculations with high-throughput experimentation:
- Reaction path search : Use density functional theory (DFT) to model intermediates and transition states (e.g., Gaussian 16) .
- Machine learning : Train models on existing pyrazolo-pyrazinone syntheses to predict optimal catalysts (e.g., Pd/C for hydrogenation) .
- Microfluidic reactors : Screen reaction conditions (temperature, solvent ratios) in real time to accelerate optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
